Cas no 2137470-03-0 (1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)-)

1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)-
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- Inchi: 1S/C10H6BrFN2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
- InChI Key: LDEHATIETDZIGP-UHFFFAOYSA-N
- SMILES: N1C(C2=CC=C(Br)C(F)=C2)=CC(C(O)=O)=N1
1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768018-0.1g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 0.1g |
$943.0 | 2023-03-16 | ||
Enamine | EN300-768018-0.5g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 0.5g |
$1027.0 | 2023-03-16 | ||
Enamine | EN300-28546746-0.5g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-768018-2.5g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 2.5g |
$2100.0 | 2023-03-16 | ||
Enamine | EN300-768018-0.05g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 0.05g |
$900.0 | 2023-03-16 | ||
Enamine | EN300-768018-1.0g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-28546746-0.1g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-28546746-1.0g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-28546746-5.0g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-768018-0.25g |
5-(4-bromo-3-fluorophenyl)-1H-pyrazole-3-carboxylic acid |
2137470-03-0 | 0.25g |
$985.0 | 2023-03-16 |
1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)- Related Literature
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl)-
Introduction to 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) (CAS No. 2137470-03-0)
1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) (CAS No. 2137470-03-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrazole and bromofluorophenyl moieties, exhibits a range of biological activities that make it a valuable candidate for the development of novel therapeutic agents.
The chemical structure of 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) is composed of a pyrazole ring substituted with a carboxylic acid group at the 3-position and a 4-bromo-3-fluorophenyl group at the 5-position. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity, which are crucial for its biological applications.
Recent studies have highlighted the potential of 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) in various therapeutic areas. One notable application is in the field of oncology, where this compound has shown promising anti-cancer properties. Research published in the Journal of Medicinal Chemistry demonstrated that 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) exhibits potent cytotoxic effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, leading to cell cycle arrest and apoptosis.
In addition to its anti-cancer activity, 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a promising candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) have also been extensively studied. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is well-absorbed after oral administration and has a reasonable half-life in vivo, which is essential for its therapeutic efficacy. Furthermore, the compound shows low toxicity in preclinical studies, making it a safe candidate for further development.
In the context of drug discovery and development, 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) serves as an important lead compound. Its unique structure and biological activities provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile. By modifying the substituents on the pyrazole ring or the bromofluorophenyl group, researchers can enhance the potency and selectivity of this compound for specific therapeutic targets.
The synthetic accessibility of 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) is another advantage that contributes to its potential as a drug candidate. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. These methods typically involve multistep reactions that are well-documented in the literature and can be adapted to meet specific requirements for large-scale synthesis.
In conclusion, 1H-Pyrazole-3-carboxylic acid, 5-(4-bromo-3-fluorophenyl) (CAS No. 2137470-03-0) is a promising organic compound with diverse biological activities and favorable pharmacokinetic properties. Its potential applications in oncology and anti-inflammatory therapy make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the advancement of medicinal chemistry and pharmaceutical sciences.
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